molecular formula C21H22N6O2 B264832 N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine

カタログ番号 B264832
分子量: 390.4 g/mol
InChIキー: CWENFEAUWZIHPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine, also known as BDBMT, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. BDBMT belongs to the class of quinazoline compounds and has been found to exhibit various biochemical and physiological effects.

作用機序

The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth, proliferation, and survival. By inhibiting this pathway, N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine has been found to exhibit various biochemical and physiological effects. Scientific research has shown that N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine can inhibit the growth of cancer cells, induce apoptosis in cancer cells, and exhibit anti-inflammatory properties. In addition, N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine has been found to regulate the expression of various genes involved in cell growth and proliferation.

実験室実験の利点と制限

One of the advantages of using N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine. One potential direction is the development of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine derivatives with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine in more detail to identify potential targets for the development of anticancer drugs. Finally, the study of the pharmacokinetics and toxicity of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine in vivo could provide valuable information for its potential use in the treatment of cancer.

合成法

The synthesis of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine involves the reaction of 4,8-dimethyl-2-(trifluoromethyl)quinazoline with 5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine in the presence of a base. The reaction results in the formation of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine as a white solid.

科学的研究の応用

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine has been studied for its potential applications in the field of medicine. Scientific research has shown that N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine exhibits antitumor and anti-inflammatory properties. In addition, N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

特性

製品名

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,8-dimethylquinazolin-2-amine

分子式

C21H22N6O2

分子量

390.4 g/mol

IUPAC名

N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,8-dimethylquinazolin-2-amine

InChI

InChI=1S/C21H22N6O2/c1-13-4-3-5-16-14(2)24-21(25-19(13)16)26-20-22-10-27(11-23-20)9-15-6-7-17-18(8-15)29-12-28-17/h3-8H,9-12H2,1-2H3,(H2,22,23,24,25,26)

InChIキー

CWENFEAUWZIHPN-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1N=C(N=C2C)NC3=NCN(CN3)CC4=CC5=C(C=C4)OCO5

正規SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NCN(CN3)CC4=CC5=C(C=C4)OCO5)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。